Thespone

Description

Properties

IUPAC Name |

1,5,8-trimethylbenzo[e][1]benzofuran-6,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOPZJRIWGLYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thespone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thespone is a naturally occurring sesquiterpenoid quinone that has been isolated from the heartwood of the flowering plant Thespesia populnea.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data and a summary of its known biological context.

Chemical Structure and Properties

This compound is chemically designated as 1,5,8-trimethylbenzo[e]benzofuran-6,7-dione. Its molecular structure is characterized by a furanonaphthoquinone core, a common motif in a variety of bioactive natural products.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,5,8-trimethylbenzo[e]benzofuran-6,7-dione | PubChem CID 5321935 |

| Molecular Formula | C₁₅H₁₂O₃ | PubChem CID 5321935 |

| Molecular Weight | 240.25 g/mol | PubChem CID 5321935 |

| Canonical SMILES | CC1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1=O | PubChem CID 5321935 |

| InChI Key | NOOPZJRIWGLYAJ-UHFFFAOYSA-N | PubChem CID 5321935 |

| Appearance | Not Reported | N/A |

| Solubility | Not Reported | N/A |

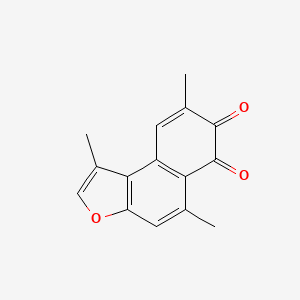

Diagram 1: 2D Chemical Structure of this compound

Experimental Protocols

Isolation of this compound

This compound is a constituent of the heartwood of Thespesia populnea. The general procedure for its isolation involves the extraction of the dried and powdered heartwood with an organic solvent, followed by chromatographic separation to yield the pure compound.

A representative experimental workflow for the isolation of sesquiterpenoid quinones from Thespesia populnea is as follows:

Diagram 2: Isolation Workflow for this compound

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum provide additional structural information.

Spectroscopic Data

While a complete set of raw spectral data is not publicly available, the following tables summarize the expected and reported chemical shifts for this compound based on its structure and data from related compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~180-190 |

| Aromatic/Quinone C | ~110-160 |

| Furan C | ~110-150 |

| Furan C-O | ~145-155 |

| Methyl C | ~10-25 |

Note: These are predicted values and may differ from experimental data. The first report of the ¹³C NMR spectra for a series of sesquiterpene quinones from Thespesia populnea, including thespesone (B1235797) (a closely related compound), was by Puckhaber and Stipanovic in 2004.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | ~7.0-8.0 | s |

| Furan H | ~6.5-7.5 | s |

| Methyl H | ~2.0-2.5 | s |

Note: These are predicted values. The actual spectrum would show specific coupling patterns based on the neighboring protons.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied in isolation. However, extracts of Thespesia populnea containing this compound and other related sesquiterpenoid quinones have demonstrated a range of biological effects, including cytotoxic and antibacterial activities.[3]

Sesquiterpenoid quinones, as a class of compounds, are known to exhibit various biological activities.[4] Their mechanism of action is often attributed to their ability to act as Michael acceptors, alkylating biological macromolecules, or to generate reactive oxygen species (ROS) through redox cycling.

Diagram 3: Potential Biological Activities of Sesquiterpenoid Quinones

Further research is required to elucidate the specific signaling pathways modulated by this compound and to determine its precise mechanism of action. Given the cytotoxic properties of related compounds, investigations into its effects on cancer cell signaling pathways, such as those involved in apoptosis and cell cycle regulation, would be a logical next step.

Conclusion

This compound is a sesquiterpenoid quinone with a well-defined chemical structure. While its isolation and structural elucidation have been established, a detailed investigation into its biological activities and mechanism of action at the molecular level is still warranted. This technical guide provides a foundational understanding of this compound's chemistry and serves as a starting point for future research and development efforts.

References

Thespone and Thespesone: A Technical Overview of Two Bioactive Quinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thespone and Thespesone, two naturally occurring quinones isolated from the heartwood of Thespesia populnea. This document synthesizes available data on their chemical properties, biological activities, and underlying mechanisms of action, with a focus on their cytotoxic and anti-inflammatory potential.

Core Molecular Data

The fundamental physicochemical properties of this compound and Thespesone are summarized below. These quinones, while structurally related, exhibit distinct molecular formulas and weights that contribute to their differing biological activities.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₅H₁₂O₃[1] | 240.25[1] |

| Thespesone | C₁₅H₁₄O₄[2] | 258.27[2] |

Biological Activities and Quantitative Analysis

This compound and Thespesone have demonstrated notable cytotoxic and anti-inflammatory activities. While specific quantitative data for the pure compounds are limited in publicly available literature, studies on extracts of Thespesia populnea provide valuable insights into their potential efficacy.

Cytotoxicity

The cytotoxic effects of this compound and Thespesone are primarily attributed to the generation of superoxide (B77818) anions, leading to oxidative stress and cell death. A study on a total extract from Thespesia populnea demonstrated a significant cytotoxic effect against the human breast adenocarcinoma cell line, MCF-7.

| Extract/Compound | Cell Line | IC₅₀ Value | Reference |

| Total Extract of Thespesia populnea | MCF-7 | 107.8 µg/ml | (Sesquiterpenes Quinones from Thespesia populnea and Their Biological Studies) |

Note: The provided IC₅₀ value is for a crude extract and may not be representative of the pure compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are linked to the inhibition of the cyclooxygenase (COX) pathway, which is crucial in the synthesis of prostaglandins, key mediators of inflammation. Studies utilizing the carrageenan-induced paw edema model in rats have shown the anti-inflammatory potential of Thespesia populnea extracts.

| Extract/Compound | Animal Model | Assay | Observed Effect |

| Ethanolic extract of Thespesia populnea leaf | Rat | Carrageenan-induced paw edema | Significant reduction in paw edema |

| Saponin fraction of Thespesia populnea | Rodent | Carrageenan, histamine (B1213489) and 5-HT-induced paw edema | Significant inhibition of paw edema |

Signaling Pathways

The biological activities of this compound and Thespesone are underpinned by their interaction with specific cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action for their cytotoxic and anti-inflammatory effects.

Cytotoxicity via Superoxide Generation

The cytotoxic action of this compound is believed to be mediated by the generation of superoxide radicals (O₂⁻). This process can be initiated through the enzymatic activity of NADPH oxidase. The resulting oxidative stress can lead to cellular damage and apoptosis.

Anti-inflammatory Action via COX Pathway Inhibition

This compound and Thespesone may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the conversion of arachidonic acid into prostaglandins, potent inflammatory mediators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays used to evaluate the biological activities of this compound and Thespesone.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or Thespesone in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% solution in sterile saline)

-

Plethysmometer

-

Test compound (this compound or Thespesone) and vehicle

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of this compound or Thespesone.

-

Baseline Measurement: Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

References

Thespone: A Comprehensive Technical Guide to its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thespone, a sesquiterpenoidal quinone naturally occurring in the heartwood of Thespesia populnea, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. While the initial discovery and detailed characterization of this compound are not extensively documented in readily available literature, this document synthesizes the existing knowledge on its isolation from Thespesia populnea, and the broader biological activities associated with the plant's extracts, which are attributed in part to its constituent compounds like this compound. This guide presents available quantitative data, outlines relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for researchers exploring the therapeutic potential of this natural compound.

Discovery and Origin

This compound is a naturally occurring sesquiterpenoidal quinone. The initial isolation and complete structural elucidation of this compound are not detailed in widely accessible scientific literature. However, it is consistently cited as a chemical constituent of Thespesia populnea, a tree belonging to the Malvaceae family, commonly known as the Portia tree or Indian Tulip Tree.[1][2] this compound is primarily found in the heartwood of this tree.[2]

Thespesia populnea is a rich source of various bioactive compounds, including other sesquiterpenoidal quinones, flavonoids, tannins, and gossypol.[1][2] The presence of this compound alongside these other compounds contributes to the traditional medicinal uses of the plant, which include applications for skin diseases, inflammation, and microbial infections.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of pure this compound are scarce in the available literature, its chemical structure provides insight into its characteristics. As a quinone, it is expected to be a colored compound and possess redox properties, which likely contribute to its antioxidant activity. Its sesquiterpenoid nature suggests it is a C15 compound derived from three isoprene (B109036) units, and likely possesses some degree of lipophilicity.

Biological Activities and Quantitative Data

Extracts of Thespesia populnea, containing this compound, have demonstrated a range of biological activities. However, specific quantitative data for the pure compound this compound are limited in the public domain. The following tables summarize the available information on the biological activities of Thespesia populnea extracts, which may be partly attributable to this compound.

Table 1: Antioxidant Activity of Thespesia populnea Extracts

| Assay | Plant Part | Extract Type | IC50 Value | Reference Compound |

| DPPH Radical Scavenging | Bark | Methanol | Data not specified | Ascorbic Acid |

| ABTS Radical Scavenging | Bark | Methanol | Data not specified | Not specified |

Note: Specific IC50 values for pure this compound are not available in the reviewed literature. The antioxidant activity of Thespesia populnea extracts is well-documented, but the direct contribution of this compound has not been quantified.

Table 2: Anti-inflammatory Activity of Thespesia populnea Extracts

| Assay | Plant Part | Extract Type | Activity | Reference Compound |

| COX-1 Inhibition | Not specified | Not specified | Data not available for pure this compound | Not applicable |

| COX-2 Inhibition | Not specified | Not specified | Data not available for pure this compound | Not applicable |

| HRBC Membrane Stabilization | Flower | Ethanolic | Concentration-dependent stabilization | Diclofenac sodium |

| Albumin Denaturation | Flower | Ethanolic | Concentration-dependent inhibition | Diclofenac sodium |

Note: While extracts show anti-inflammatory effects, specific IC50 values for this compound on COX enzymes are not available. The assays on flower extracts suggest a potential mechanism for the observed anti-inflammatory properties.

Table 3: Antimicrobial Activity of Thespesia populnea Extracts

| Test Organism | Plant Part | Extract Type | MIC Value | Reference Compound |

| Staphylococcus aureus | Not specified | Not specified | Data not available for pure this compound | Not applicable |

| Escherichia coli | Not specified | Not specified | Data not available for pure this compound | Not applicable |

| Candida albicans | Not specified | Not specified | Data not available for pure this compound | Not applicable |

Note: The antibacterial and antifungal potential of Thespesia populnea extracts has been reported, but Minimum Inhibitory Concentration (MIC) values for pure this compound against specific pathogens are not documented in the available literature.

Experimental Protocols

Isolation of this compound from Thespesia populnea Heartwood

A likely method for the isolation of this compound involves solvent extraction followed by chromatographic separation.

Protocol:

-

Preparation of Plant Material: The heartwood of Thespesia populnea is collected, shade-dried, and pulverized into a coarse powder.

-

Soxhlet Extraction: The powdered heartwood is subjected to successive extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) or petroleum ether to extract nonpolar compounds, including sesquiterpenoids.

-

Concentration: The hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude hexane extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled.

-

Purification: The fractions containing this compound are further purified by repeated column chromatography or by preparative TLC to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as UV-Vis, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using standard in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of this compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Add different concentrations of this compound to the ABTS radical solution.

-

Incubate at room temperature for a defined period.

-

Measure the decrease in absorbance at 734 nm.

-

Trolox is typically used as a standard.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay (COX Inhibition)

The inhibitory effect of this compound on cyclooxygenase (COX) enzymes can be assessed using commercially available assay kits.

COX-1/COX-2 Inhibition Assay Protocol:

-

Use a commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).

-

Prepare different concentrations of this compound.

-

Follow the kit's instructions to measure the activity of COX-1 and COX-2 enzymes in the presence and absence of this compound.

-

A known COX inhibitor (e.g., indomethacin (B1671933) for COX-1, celecoxib (B62257) for COX-2) is used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined to assess the inhibitory potency and selectivity.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy of this compound can be determined by the broth microdilution method.

MIC Determination Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Implicated Signaling Pathways in Anti-inflammatory Action

While direct experimental evidence for this compound's mechanism of action is limited, the anti-inflammatory properties of similar natural compounds often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are key players in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of pro-inflammatory mediators. This compound may potentially interfere with the phosphorylation and activation of one or more of these MAPK pathways.

Future Directions

This compound represents a promising natural product with potential therapeutic applications. However, further research is critically needed to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Definitive Isolation and Structure Elucidation: Publication of the original discovery and detailed spectroscopic data of this compound would provide a solid foundation for future research.

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are required to determine the precise IC50 and MIC values of pure this compound for its antioxidant, anti-inflammatory, and antimicrobial activities.

-

Mechanism of Action Studies: Detailed molecular studies, such as Western blot analysis and kinase assays, are necessary to confirm the specific signaling pathways modulated by this compound.

-

Chemical Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs with potentially improved activity and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound.

Conclusion

This compound, a sesquiterpenoidal quinone from Thespesia populnea, stands as a molecule of interest for drug discovery. While the current body of literature provides a foundational understanding of its origin and suggests a spectrum of biological activities, there is a clear need for more focused and quantitative research on the pure compound. This technical guide has summarized the available information and outlined the necessary future work to unlock the full therapeutic potential of this compound for the benefit of researchers, scientists, and drug development professionals.

References

Thespone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thespone, a sesquiterpenoid quinone, is a bioactive natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, Thespesia populnea, and details a composite methodology for its extraction and isolation. The document outlines protocols for solvent extraction and chromatographic purification, presents quantitative data on typical yields, and proposes a potential mechanism of action based on the known biological activities of related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound.

Natural Sources of this compound

This compound is predominantly found in the plant species Thespesia populnea, a member of the Malvaceae family commonly known as the Portia tree or Indian tulip tree.[1][2][3] This evergreen tree is widely distributed in tropical and coastal forests.[1][2] Various parts of the plant, including the bark, heartwood, leaves, and fruits, have been traditionally used in medicine.[2][3] However, the highest concentrations of this compound and related sesquiterpenoid quinones are reported in the heartwood and bark of the tree.[1][2][3]

Table 1: Distribution of this compound and Related Compounds in Thespesia populnea

| Plant Part | Presence of this compound & Sesquiterpenoid Quinones | Key Related Compounds Isolated |

| Heartwood | High | Thespesone, Mansonone D, Mansonone H |

| Bark | Present | Gossypol, Tannins |

| Leaves | Reported to contain other phytochemicals | Flavonoids, Steroids, Glycosides |

| Fruits | Primarily a source of other compounds | Flavonoid coloring matter |

Isolation of this compound from Thespesia populnea

The isolation of this compound from its natural source is a multi-step process involving extraction followed by chromatographic purification. While a single definitive protocol for this compound is not extensively detailed in the literature, the following methodology is a composite of established techniques for the isolation of sesquiterpenoid quinones from Thespesia populnea and similar plant materials.

Experimental Workflow for this compound Isolation

The overall workflow for the isolation of this compound can be visualized as a sequential process from raw plant material to a purified compound.

Detailed Experimental Protocol

2.2.1. Plant Material Preparation

-

Collection: Collect the heartwood or bark of Thespesia populnea.

-

Drying: Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grinding: Pulverize the dried material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2.2.2. Solvent Extraction

Soxhlet extraction is a commonly employed method for the exhaustive extraction of phytochemicals from solid materials.

-

Apparatus: Set up a Soxhlet apparatus with a round-bottom flask, Soxhlet extractor, and condenser.

-

Extraction:

-

Place approximately 100 g of the powdered plant material in a thimble and insert it into the Soxhlet extractor.

-

Fill the round-bottom flask with 500 mL of petroleum ether (60-80°C).

-

Heat the flask using a heating mantle to initiate the extraction process.

-

Continue the extraction for 24-48 hours, or until the solvent in the extractor becomes colorless.

-

-

Concentration: After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.3. Chromatographic Purification

Column chromatography is a widely used technique for the separation of individual compounds from a mixture.

-

Column Preparation:

-

Prepare a slurry of silica gel (100-200 mesh) in petroleum ether.

-

Pack a glass column (e.g., 50 cm length, 3 cm diameter) with the silica gel slurry.

-

Allow the column to settle and wash it with petroleum ether.

-

-

Sample Loading:

-

Dissolve the crude petroleum ether extract in a minimal amount of petroleum ether.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Begin elution with 100% petroleum ether.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate (B1210297) in a stepwise gradient (e.g., 98:2, 95:5, 90:10, etc., petroleum ether:ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 20 mL) sequentially.

-

-

Monitoring:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.

-

Use a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) to develop the TLC plates.

-

Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., 5% sulfuric acid in methanol (B129727) followed by heating).

-

-

Pooling and Isolation:

-

Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent spectroscopic analysis).

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

2.2.4. Purity Assessment

The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector at a wavelength of 254 nm.

Quantitative Data

The yield of this compound from Thespesia populnea can vary depending on the age of the plant, the specific part used, the geographical location, and the extraction and purification methods employed. The following table provides estimated yields based on typical phytochemical isolation procedures.

Table 2: Estimated Yield of this compound from Thespesia populnea

| Parameter | Value | Source/Method |

| Yield of Crude Petroleum Ether Extract | 2-5% (w/w) | Soxhlet Extraction of Bark |

| Yield of Purified this compound from Crude Extract | 0.1-0.5% (w/w) | Column Chromatography |

| Purity of Isolated this compound | >95% | HPLC Analysis |

Note: These values are estimates and may vary. For precise quantification, a validated analytical method with a certified reference standard is required.

Proposed Signaling Pathway and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known biological activities of sesquiterpenoid quinones, a plausible mechanism of action involves the inhibition of pro-inflammatory and cell survival pathways. Many sesquiterpenoid quinones exhibit cytotoxic and anti-inflammatory effects.[4] These effects are often mediated through the inhibition of key signaling molecules like NF-κB and STATs, which are critical regulators of inflammation and cell proliferation.

The following diagram illustrates a hypothetical signaling pathway that this compound may inhibit, leading to its potential therapeutic effects.

This proposed pathway suggests that this compound may exert its effects by inhibiting the activation of key signaling intermediates like IKK and STAT. Inhibition of these molecules would prevent the downstream activation of transcription factors NF-κB and STAT dimers, respectively. This would, in turn, suppress the expression of genes involved in inflammation and cell proliferation, providing a basis for the observed cytotoxic and anti-inflammatory properties of related compounds. Further research is necessary to validate this hypothetical mechanism for this compound.

Conclusion

This compound, a promising bioactive compound from Thespesia populnea, can be isolated through a systematic process of solvent extraction and chromatographic purification. This guide provides a detailed, composite protocol to aid researchers in obtaining this compound for further investigation. While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, the known activities of related sesquiterpenoid quinones suggest a potential role in the modulation of key inflammatory and cell survival pathways. The information presented herein serves as a valuable resource for the scientific community to advance the research and development of this compound for potential therapeutic applications.

References

Thespone: A Technical Guide to its Chemical Identity, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thespone, a naturally occurring quinone, has garnered interest within the scientific community for its cytotoxic properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, including its CAS number, and outlines protocols for its isolation and characterization. Furthermore, this document explores its biological activities, with a focus on its potential mechanism of action involving the generation of superoxide (B77818) anions and its implications in apoptosis.

Chemical Identifiers and Properties

This compound is chemically identified as 1,5,8-trimethylnaphthalene-4,7-dione. A comprehensive list of its identifiers and computed properties is provided below for clear reference.

| Identifier Type | Data |

| CAS Number | 85889-25-4[1] |

| PubChem CID | 5321935[1] |

| IUPAC Name | 1,5,8-trimethylbenzo[e][2]benzofuran-6,7-dione[1] |

| Molecular Formula | C₁₅H₁₂O₃[1] |

| Molecular Weight | 240.25 g/mol [1] |

| InChI | InChI=1S/C15H12O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-6H,1-3H3[1] |

| InChIKey | NOOPZJRIWGLYAJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1=O[1] |

Isolation and Purification

This compound is a natural product that can be isolated from the heartwood of Thespesia populnea, a species of flowering plant in the mallow family. The following outlines a general experimental approach for its extraction and purification.

Extraction

-

Sample Preparation: The heartwood of Thespesia populnea is collected, air-dried, and coarsely powdered.

-

Soxhlet Extraction: The powdered material is then subjected to extraction using a Soxhlet apparatus with a suitable solvent, such as n-butanol or a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 80:20 v/v).[2][3] The extraction is typically carried out for an extended period (e.g., 28 hours) to ensure efficient recovery of the compound.[2]

Purification by Column Chromatography

The crude extract obtained from the initial extraction is concentrated under reduced pressure to yield a semisolid residue. This residue is then subjected to column chromatography for the purification of this compound.

-

Stationary Phase: Silica gel (e.g., mesh size 80-120) is commonly used as the adsorbent in the column.[2][3]

-

Mobile Phase: A gradient elution system is employed to separate the components of the crude extract. A common solvent system is a mixture of n-butanol and ethyl acetate, with the polarity being gradually increased.[2] For extracts obtained with n-hexane and ethyl acetate, a similar gradient approach can be used.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled and concentrated. Further purification steps, such as preparative HPLC, may be necessary to obtain highly pure this compound.[4]

Structural Characterization

The confirmation of the isolated compound as this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its identity.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated notable cytotoxic effects against various cancer cell lines.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic activity, particularly against breast cancer cells (MCF-7).[4] The potency of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. While specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the available literature, the general principle of determining IC50 involves exposing cancer cell lines to a range of concentrations of the compound and measuring cell viability using assays like the MTT assay.[8]

Proposed Mechanism of Action: Superoxide Anion Generation

The cytotoxic effects of this compound are believed to be mediated, at least in part, by the generation of superoxide anions. Superoxide is a reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components, ultimately leading to cell death.

A common method to measure superoxide anion production is the nitroblue tetrazolium (NBT) assay or assays based on the reduction of cytochrome c. A general workflow for such an assay is as follows:

-

Cell Culture: Cancer cells are cultured in a suitable medium.

-

Treatment: The cells are treated with varying concentrations of this compound.

-

Detection Reagent: A detection reagent, such as NBT or cytochrome c, is added to the cell culture.

-

Measurement: The reduction of the detection reagent by superoxide anions is measured spectrophotometrically. An increase in absorbance indicates an increase in superoxide production.

dot

Caption: Workflow for detecting this compound-induced superoxide anion generation.

Implication in Apoptosis Signaling

The induction of oxidative stress through the generation of superoxide anions is a known trigger for apoptosis, or programmed cell death. While direct experimental evidence linking this compound to specific apoptosis signaling pathways is currently limited, a plausible hypothesis is that this compound-induced ROS production initiates the intrinsic (mitochondrial) pathway of apoptosis.

dot

References

- 1. This compound | C15H12O3 | CID 5321935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. tsijournals.com [tsijournals.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Thespone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thespone, a naturally occurring sesquiterpenoid quinone, has garnered scientific interest due to its cytotoxic activities against cancer cell lines. Isolated from the heartwood of Thespesia populnea, this compound presents a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and mechanism of action.

Chemical and Physical Properties

This compound, with the IUPAC name 1,5,8-trimethylbenzo[e][1]benzofuran-6,7-dione, is characterized by the molecular formula C₁₅H₁₂O₃.[1] Its chemical structure features a fused furan (B31954) and benzene (B151609) ring system, forming a benzofuran (B130515) core, with a quinone moiety and three methyl group substitutions. This structure is foundational to its chemical reactivity and biological effects. A summary of its computed and experimentally observed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | PubChem[1] |

| IUPAC Name | 1,5,8-trimethylbenzo[e][1]benzofuran-6,7-dione | PubChem[1] |

| Molecular Weight | 240.25 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Experimental Protocols

Isolation of this compound from Thespesia populnea

This compound is naturally found in the heartwood of Thespesia populnea.[1][2] The following is a general protocol for its extraction and isolation, based on common phytochemical procedures.

Workflow for this compound Isolation

Methodology:

-

Collection and Preparation of Plant Material: The heartwood of Thespesia populnea is collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for extraction.

-

Extraction: The powdered heartwood is subjected to extraction with a suitable organic solvent, such as dichloromethane.[2] This can be performed using methods like Soxhlet extraction or maceration.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Separation: The concentrated extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and may require further purification steps, such as preparative thin-layer chromatography (PTLC), to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Cytotoxicity Assay

The cytotoxic effect of this compound has been evaluated against human breast adenocarcinoma (MCF-7) cells.[1][2] A typical protocol to assess cytotoxicity is the MTT assay.

Workflow for MTT Cytotoxicity Assay

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that inhibits 50% of cell growth, is then determined.

Superoxide (B77818) Anion Generation Assay

The cytotoxicity of this compound is believed to be mediated, at least in part, by the generation of superoxide anions.[1] Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trap is a common method for detecting superoxide radicals.

Workflow for EPR Detection of Superoxide Anions

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing this compound, a reducing system such as NADH:cytochrome c reductase, and a spin trapping agent like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) in a suitable buffer.

-

Incubation: The reaction is initiated and incubated under aerobic conditions.

-

EPR Measurement: An aliquot of the reaction mixture is transferred to a capillary tube and placed in the cavity of an EPR spectrometer.

-

Spectral Analysis: The EPR spectrum is recorded. The generation of superoxide anions is confirmed by the detection of the characteristic signal of the DMPO-OOH adduct.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its cytotoxicity against cancer cells. Studies have shown that this compound exhibits a dose-dependent inhibitory effect on the proliferation of human breast adenocarcinoma (MCF-7) cells.[1]

The proposed mechanism for this cytotoxicity involves the generation of reactive oxygen species (ROS), specifically the superoxide anion radical (O₂⁻).[1] It is hypothesized that this compound undergoes redox cycling, a process where the quinone is reduced to a semiquinone radical, which then transfers an electron to molecular oxygen to form a superoxide anion. This process can be enzymatically driven within the cell. The resulting increase in intracellular ROS levels can lead to oxidative stress, damage to cellular components such as DNA, proteins, and lipids, and ultimately trigger apoptotic cell death.

Proposed Mechanism of this compound-Induced Cytotoxicity

Currently, there is limited information available regarding the specific signaling pathways that are modulated by this compound. Further research is required to elucidate the downstream effects of this compound-induced oxidative stress and to identify the precise molecular targets and signaling cascades involved in its cytotoxic action. Potential pathways for investigation include the NF-κB, MAPK, and PI3K/Akt signaling pathways, which are known to be sensitive to the cellular redox state and are critically involved in cell survival and apoptosis.

Conclusion

This compound, a sesquiterpenoid quinone from Thespesia populnea, demonstrates notable cytotoxic activity against cancer cells, which is likely mediated by the generation of superoxide anions. This technical guide has provided an overview of its known properties and relevant experimental protocols. While the foundational data on its cytotoxicity is promising, a significant opportunity exists for further research to fully characterize its physicochemical properties, elucidate the specific signaling pathways involved in its mechanism of action, and explore its potential as a lead compound in drug development. Future studies should focus on detailed spectroscopic analysis, determination of a broader range of physical constants, and comprehensive investigation into its effects on key cancer-related signaling pathways.

References

Thespone: A Technical Guide to Solubility Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Thespone

A foundational understanding of a compound's physical and chemical properties is essential before commencing solubility studies. This compound is a naturally occurring compound with the following identifiers and computed properties.[1]

| Property | Value | Source |

| IUPAC Name | 1,5,8-trimethylbenzo[e][1]benzofuran-6,7-dione | PubChem[1] |

| Molecular Formula | C₁₅H₁₂O₃ | PubChem[1] |

| Molecular Weight | 240.25 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1=O | PubChem[1] |

| InChI Key | NOOPZJRIWGLYAJ-UHFFFAOYSA-N | PubChem[1] |

This compound Solubility Profile

As of the date of this document, specific quantitative data on the solubility of this compound in common laboratory solvents (e.g., water, ethanol, DMSO, acetone) has not been published in widely accessible scientific literature. Therefore, researchers are required to determine these values experimentally. The following sections provide the established methodologies for such determinations.

To facilitate the systematic recording of experimentally determined solubility data, the following table structure is recommended:

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (for aqueous solutions) | Method Used | Observations |

| e.g., Dichloromethane | |||||

| e.g., Ethyl Acetate | |||||

| e.g., Methanol | |||||

| e.g., n-Hexane | |||||

| e.g., Water | |||||

| e.g., Dimethyl Sulfoxide (DMSO) | |||||

| e.g., Ethanol | |||||

| e.g., Acetone |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at equilibrium at a given temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of volumetric flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, pass the supernatant through a syringe filter to remove any remaining solid microparticles.

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.

-

Data Reporting: Express the solubility in terms of mass per volume (e.g., mg/mL or µg/mL).

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock solution (commonly DMSO) into an aqueous buffer. This method is often used in early drug discovery for higher throughput screening.

Objective: To assess the propensity of this compound to precipitate out of an aqueous solution when introduced from a DMSO stock.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4).

-

96-well microtiter plates.

-

Automated liquid handler or multichannel pipettes.

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Sample Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the concentrated this compound-DMSO stock solution to the buffer-containing wells. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitation Measurement: Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation of the compound.

-

Data Analysis: The kinetic solubility is often reported as the concentration at which significant precipitation is first observed.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Thespone: An Inquiry into its Biological Activity and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Thespone, a naturally occurring quinone isolated from the heartwood of Thespesia populnea, has demonstrated notable cytotoxic effects against human breast adenocarcinoma cells (MCF-7).[1] This technical guide synthesizes the current understanding of this compound's biological activity, with a primary focus on its mechanism of action. While quantitative data remains limited in publicly accessible literature, existing studies indicate a mechanism involving the generation of reactive oxygen species. This document aims to provide a comprehensive overview of the available data, detail pertinent experimental methodologies, and visualize the proposed signaling pathways to facilitate further research and drug development efforts.

Introduction

Natural products continue to be a vital source of novel therapeutic agents, particularly in oncology. This compound, a sesquiterpenoid quinone, has been identified as a compound of interest due to its cytotoxic properties. This guide delves into the specifics of its known biological effects and the experimental basis for these findings.

Biological Activity of this compound

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Specifically, studies have highlighted its effect on the MCF-7 human breast cancer cell line.

Cytotoxicity

Research has established that this compound exhibits cytotoxic action when incubated aerobically with MCF-7 cells.[1] The toxicity of this compound is part of a broader investigation into naturally occurring quinones from Thespesia populnea, which also includes mansonone-D, mansonone-H, and thespesone. The observed order of toxicity for these compounds is mansonone-D > this compound > mansonone-H ≈ thespesone.[1]

Table 1: Summary of Qualitative Biological Activity of this compound

| Biological Effect | Target Cell Line | Observed Outcome | Proposed Mechanism |

| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | Inhibition of cell viability | Generation of superoxide (B77818) anions |

Mechanism of Action

The cytotoxic effects of this compound are attributed to its ability to generate superoxide anions (O₂⁻). This is a common mechanism for many quinone-containing compounds, which can undergo redox cycling to produce reactive oxygen species (ROS).

Superoxide Anion Generation

Electron Paramagnetic Resonance (EPR) spectrometry and Clark electrode oximetry studies have indicated that the redox cycling of this compound leads to the production of superoxide anion radicals and hydrogen peroxide (H₂O₂) during aerobic incubation with NADH:cytochrome c reductase.[1] The generation of superoxide radicals was confirmed through EPR spin trapping experiments.[1] This increase in intracellular ROS can lead to oxidative stress, damage to cellular components such as DNA, proteins, and lipids, and ultimately trigger apoptotic cell death.

Below is a diagram illustrating the proposed mechanism of this compound-induced cytotoxicity.

Caption: Proposed mechanism of this compound-induced cytotoxicity in MCF-7 cells.

Experimental Protocols

While detailed, step-by-step protocols for experiments conducted specifically with purified this compound are not extensively documented in the available literature, the methodologies employed in the foundational studies provide a framework for future research.

Cell Culture

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Medium: Specific media such as RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin-streptomycin).

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

General Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or a control substance) for a specified incubation period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Superoxide Anion Generation Assays

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can be used with spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) to detect and identify short-lived free radicals like superoxide anions.

-

Clark Electrode Oximetry: This method measures oxygen consumption, which can be indicative of redox cycling and superoxide production.

Future Directions

The existing research provides a solid foundation for the anticancer potential of this compound. However, further in-depth studies are required to fully elucidate its therapeutic promise. Key areas for future investigation include:

-

Determination of IC50 values: Establishing precise IC50 values for this compound against a broader panel of cancer cell lines is crucial for quantitative assessment of its potency.

-

Elucidation of Apoptotic Pathways: Investigating the specific apoptotic pathways (intrinsic vs. extrinsic) triggered by this compound-induced oxidative stress. This would involve studying the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer to determine its potential for clinical translation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound, a natural quinone, demonstrates clear cytotoxic activity against MCF-7 breast cancer cells, with a mechanism rooted in the generation of superoxide anions. While the current body of literature provides a compelling starting point, a significant need exists for more detailed quantitative and mechanistic studies to fully realize the potential of this compound as a lead compound in the development of novel anticancer therapies. The experimental frameworks outlined in this guide offer a pathway for researchers to build upon the existing knowledge and address the current gaps in our understanding of this promising natural product.

References

An In-depth Technical Guide on the Preliminary Studies of Thespone's Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thespone, a sesquiterpenoid quinone isolated from Thespesia populnea, has demonstrated promising cytotoxic activities against various cancer cell lines in preliminary studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its induction of oxidative stress and the potential downstream signaling pathways. Detailed experimental protocols for key assays are provided, and the core biological concepts are visualized through signaling pathway and workflow diagrams.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid quinone derived from the heartwood of Thespesia populnea, a plant species belonging to the Malvaceae family.[1][2] Structurally, it is part of a larger class of related compounds known as mansonones, which are recognized for their diverse biological activities.[2] Preliminary research has highlighted this compound's potential as a cytotoxic agent, exhibiting activity against a range of human cancer cell lines.[1][3] Beyond its anticancer potential, related compounds from Thespesia populnea have been investigated for anti-inflammatory, antioxidant, and antibacterial properties.[4][5] This guide focuses on the preliminary studies elucidating the cytotoxic mechanism of action of this compound.

Cytotoxic Activity of this compound

Initial in vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. The primary method for assessing this activity has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity.[6]

While specific IC50 values for this compound are not consistently reported across the publicly available literature, the compound has been tested against cell lines including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), HT-29 (colon carcinoma), and KB (oral epidermoid carcinoma).[1][3] One study reported the toxicity of four quinones from Thespesia populnea, with the order of toxicity being Mansonone-D > this compound > Mansonone-H ≃ Thespesone.[3] For context, a related compound, (+)-gossypol, also isolated from T. populnea, showed potent cytotoxicity with IC50 values of 80 ng/mL and 40 ng/mL against HeLa and KB cell lines, respectively.[7]

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound & related quinones | MCF-7, HeLa, HT-29, KB | Cytotoxicity | Potent activity observed | Boonsri et al., 2008 |

| This compound | MCF-7 | Cytotoxicity | Less toxic than Mansonone-D | Johnson et al., 1999 |

| (+)-Gossypol | HeLa | IC50 | 80 ng/mL | Boonsri et al., 2008 |

| (+)-Gossypol | KB | IC50 | 40 ng/mL | Boonsri et al., 2008 |

Proposed Mechanism of Action: Induction of Oxidative Stress

The primary mechanism underlying this compound's cytotoxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.[3] This is a common mechanism for many quinone-containing compounds, which can undergo redox cycling.[8]

In this process, this compound is likely reduced by cellular reductases, such as NADH:cytochrome c reductase, to a semiquinone radical. This radical can then react with molecular oxygen to produce a superoxide (B77818) anion radical (O₂•−), regenerating the parent quinone, which can then re-enter the cycle. The accumulation of superoxide anions can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase (SOD).[8] This cascade of ROS generation can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules like DNA, lipids, and proteins, ultimately triggering cell death.[8]

Experimental evidence for this mechanism comes from studies utilizing Electron Paramagnetic Resonance (EPR) spectrometry and Clark electrode oximetry, which have been used to detect the production of superoxide anions and H₂O₂, respectively, during the aerobic incubation of related quinones with NADH:cytochrome c reductase.[3]

Potential Downstream Signaling Pathways

The excessive production of ROS is a potent trigger for several downstream signaling pathways that can culminate in apoptosis, or programmed cell death. While the specific pathways activated by this compound have not yet been fully elucidated, the known effects of ROS allow for the postulation of likely signaling cascades.

ROS can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: High levels of ROS can induce mitochondrial permeability transition (MPT), leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[9][10]

-

Extrinsic Pathway: While less directly, ROS can also sensitize cells to extrinsic apoptotic signals by upregulating the expression of death receptors like Fas or by modulating the activity of proteins involved in the death-inducing signaling complex (DISC).

References

- 1. Cytotoxic and antibacterial sesquiterpenes from Thespesia populnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Evaluation of anticancer properties of a decoction containing Adenanthera pavonina L. and Thespesia populnea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. ijpsr.com [ijpsr.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Thespone and its Homologs and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thespone is a naturally occurring sesquiterpenoid quinone first identified in the heartwood of the coastal plant Thespesia populnea. Structurally, it is 1,5,8-trimethylbenzo[e][1]benzofuran-6,7-dione. This class of compounds, characterized by a C15 sesquiterpenoid skeleton fused to a quinone moiety, has garnered significant interest in the scientific community due to a range of promising biological activities. This guide provides a comprehensive overview of this compound, its known homologs and analogs, their biological activities, mechanisms of action, and relevant experimental protocols.

Chemical Structures and Nomenclature

The core structure of this compound and its related compounds is a benzofuran-dione system. Homologs of this compound, in the context of natural products from Thespesia populnea, are other sesquiterpenoid quinones that share a similar chemical backbone but differ in their substitution patterns. Analogs can be considered as structurally related compounds, including synthetic derivatives, that have been developed to explore structure-activity relationships.

Table 1: Structures of this compound and Selected Homologs

| Compound Name | Chemical Structure | Molecular Formula |

| This compound | C1=CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1=O | C₁₅H₁₂O₃ |

| Thespesone | O=C1C(O)=C(C)C=C2C1=C(C)C3=C2OC=C3C | C₁₅H₁₄O₄ |

| Mansonone D | CC(C)C1=CC(=O)C2=C(O1)C=C3C2=CC(=O)C(=C3C)C | C₁₅H₁₄O₃ |

| Mansonone E | CC1=CC2=C(C(=C(C3=C2OC=C3C)O)C)C(=O)C1=O | C₁₅H₁₄O₄ |

| Mansonone H | CC(C)=C1C=C(O)C2=C(C1=O)C=C3C2=CC(=O)C(=C3C)C | C₁₅H₁₄O₃ |

Biological Activity and Quantitative Data

This compound and its homologs have demonstrated significant cytotoxic and antibacterial properties. The primary mechanism of cytotoxicity is believed to be the generation of reactive oxygen species (ROS), particularly superoxide (B77818) anions, leading to oxidative stress and subsequent apoptosis in cancer cells.

Table 2: Cytotoxic Activity of this compound and its Homologs against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| This compound | MCF-7 (Breast) | Cytotoxicity | Not explicitly quantified | Not explicitly quantified | Johnson et al., 1999[2][3][4][5] |

| Mansonone D | MCF-7 (Breast) | Cytotoxicity | Not explicitly quantified | Not explicitly quantified | Johnson et al., 1999[2][3][4][5] |

| Mansonone E | MCF-7 (Breast) | Cytotoxicity | 0.05 | ~0.2 | Boonsri et al., 2008[4] |

| HT-29 (Colon) | Cytotoxicity | 0.18 | ~0.7 | Boonsri et al., 2008[4] | |

| (+)-Gossypol | KB (Oral) | Cytotoxicity | 0.04 | ~0.08 | Boonsri et al., 2008[4] |

| HeLa (Cervical) | Cytotoxicity | 0.08 | ~0.15 | Boonsri et al., 2008[4] |

Mechanism of Action and Signaling Pathways

The cytotoxic activity of this compound and its homologs is primarily attributed to their ability to induce apoptosis. The proposed mechanism involves the generation of superoxide anions, which leads to a cascade of intracellular events culminating in programmed cell death.

Reactive Oxygen Species (ROS) Generation

The quinone moiety in the chemical structure of these compounds is a key feature that enables the generation of ROS. This can occur through redox cycling, where the quinone is reduced to a semiquinone radical, which then transfers an electron to molecular oxygen to form a superoxide anion.

Apoptosis Induction via Mitochondrial Pathway

The increase in intracellular ROS levels can lead to mitochondrial dysfunction. This is a central event in the intrinsic pathway of apoptosis and involves several key steps:

-

Disruption of Mitochondrial Membrane Potential: ROS can damage the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm).

-

Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins such as cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.

-

Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. Sesquiterpenoid quinones have been shown to upregulate Bax and downregulate Bcl-2, thus promoting apoptosis.

Modulation of NF-κB and MAPK Signaling Pathways

The cellular stress induced by ROS can also impact other critical signaling pathways that regulate cell survival and apoptosis, such as the NF-κB and MAPK pathways.

-

NF-κB Pathway: The NF-κB transcription factor is a key regulator of inflammation and cell survival. Under normal conditions, it is held inactive in the cytoplasm by IκB proteins. ROS can lead to the activation of IKK (IκB kinase), which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Depending on the cellular context, NF-κB activation can have either pro- or anti-apoptotic effects. Some sesquiterpenoids have been shown to inhibit the NF-κB pathway, contributing to their pro-apoptotic effects.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. ROS can activate the JNK and p38 pathways, which are generally associated with pro-apoptotic responses.

Experimental Protocols

Isolation and Purification of this compound and its Homologs from Thespesia populnea

The following is a general protocol for the isolation of sesquiterpenoid quinones from the heartwood of Thespesia populnea.

-

Plant Material Collection and Preparation:

-

Collect the heartwood of Thespesia populnea.

-

Air-dry the plant material in the shade and then pulverize it into a coarse powder.

-

-

Extraction:

-

Perform successive solvent extraction of the powdered heartwood using solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) or petroleum ether, followed by dichloromethane (B109758) or chloroform, and then a more polar solvent like methanol. Maceration or Soxhlet extraction can be employed.

-

Concentrate the extracts under reduced pressure using a rotary evaporator. The sesquiterpenoid quinones are typically found in the less polar extracts (e.g., dichloromethane).

-

-

Chromatographic Separation:

-

Subject the dichloromethane extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) or acetone.

-